Evidence 1: Regiospecific Role in the Synthesis of a YAP/TAZ-TEAD Inhibitor
A defining and quantifiable difference for 1H-Indazole-7-carbaldehyde is its documented use as a key intermediate in the synthesis of a specific class of YAP/TAZ transcription inhibitors, a role that its close analog 1H-indazole-3-carboxaldehyde cannot fulfill due to its different substitution pattern. The 7-carbaldehyde isomer was reacted to produce N-[(1R)-1-(1H-indazol-7-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide (Compound 182) and its (S)-enantiomer [1]. While 1H-indazole-3-carboxaldehyde is widely used for generating 3-substituted indazoles, which are common in kinase inhibitors like Axitinib and Pazopanib [2], the 7-isomer's regiospecificity is essential for accessing the distinct chemical space of 7-yl-ethyl substituted indazoles.
| Evidence Dimension | Synthetic utility for a specific chemotype |
|---|---|
| Target Compound Data | Used to synthesize N-[(1R)-1-(1H-indazol-7-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide (Compound 182) and its (S)-enantiomer, which are YAP/TAZ-TEAD inhibitors. |
| Comparator Or Baseline | 1H-Indazole-3-carboxaldehyde (CAS 5235-10-9). Used in the synthesis of 3-substituted indazole kinase inhibitors (e.g., Axitinib, Pazopanib). |
| Quantified Difference | Not applicable; the differentiation is qualitative but critical: the 7-aldehyde enables a 7-yl-ethyl substitution pattern, whereas the 3-aldehyde enables a 3-substituted pattern. The choice of isomer dictates the final molecular scaffold. |
| Conditions | Multi-step organic synthesis as described in patent literature. |
Why This Matters
For a medicinal chemist developing YAP/TAZ pathway inhibitors, selecting the 7-carbaldehyde isomer is not an option but a requirement to build the specific 7-yl-ethyl substituted indazole core.
- [1] Guidechem. (2022). How can 1H-INDAZOLE-7-CARBALDEHYDE be prepared and used?. Citing PCT Int. Appl., 2020097389, 14 May 2020. View Source
- [2] Che, C., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. View Source
